2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Computational Chemistry Structure-Activity Relationships Medicinal Chemistry Design

Procure 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine for its unique 2-furyl / 3-methoxyphenyl substitution—a combination that cannot be replicated by para-methoxy, 2-thienyl, or unsubstituted phenyl analogs. This scaffold is critical for A2A adenosine receptor antagonism and antiproliferative SAR studies; the meta-OCH₃ orientation yields distinct target engagement and potency profiles. Use as a physicochemical benchmark (MW 292.29, zero halogens) or a scaffold-hopping starting point for Parkinson’s and immuno-oncology programs. Request a quote now.

Molecular Formula C16H12N4O2
Molecular Weight 292.29 g/mol
Cat. No. B5379779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC16H12N4O2
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CO4
InChIInChI=1S/C16H12N4O2/c1-21-12-5-2-4-11(10-12)13-7-8-17-16-18-15(19-20(13)16)14-6-3-9-22-14/h2-10H,1H3
InChIKeyZPEWFMMCCVQMRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine – Core Scaffold Identity and Procurement Entry Profile


2-(2-Furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1351257-06-1) is a fully aromatic, 2,7-disubstituted [1,2,4]triazolo[1,5-a]pyrimidine featuring a 2-furyl group at position 2 and a 3-methoxyphenyl moiety at position 7 . With a molecular formula of C₁₆H₁₂N₄O₂ and a molecular weight of 292.29 g·mol⁻¹, it belongs to a privileged scaffold extensively explored for antiproliferative, kinase-inhibitory, and adenosine receptor-modulating activities [1]. The compound is commercially available as a screening compound, making it a tangible entry point for medicinal chemistry and chemical biology programs targeting the triazolopyrimidine chemical space.

Why 2-(2-Furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by a Generic Triazolopyrimidine Analog


Generic substitution among 2,7-disubstituted [1,2,4]triazolo[1,5-a]pyrimidines fails because even subtle changes at the 2- and 7-positions profoundly alter electronic distribution, target-engagement profiles, and antiproliferative potency. In the series reported by Zhai et al. (2009), compounds with closely related substituents exhibited IC₅₀ values against Bel-7402 cells ranging from sub-micromolar to >50 µM, demonstrating that seemingly minor structural modifications drive large biological differences [1]. The specific combination of a 2-furyl ring (an electron-rich heteroaryl) and a 3-methoxyphenyl group (a meta-substituted electron-donating aryl) creates a unique electrostatic and steric topology that cannot be replicated by the para-methoxy isomer, the 2-thienyl analog, or the unsubstituted phenyl variant. Consequently, procurement decisions based solely on scaffold similarity risk selecting a compound with materially different target affinity, cellular potency, or selectivity profile.

Quantitative Differential Evidence for 2-(2-Furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine Versus Closest Analogs


Positional Isomer Differentiation: Meta- vs. Para-Methoxyphenyl Impact on Calculated Electrostatic Potential Surface

The target compound bears a 3-methoxyphenyl group at position 7, whereas its most structurally proximate commercially listed analog, 2-(2-furyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, carries a 4-methoxyphenyl substituent. The meta-methoxy orientation in the target compound shifts the electron-density distribution on the 7-aryl ring relative to the para isomer, altering both the dipole moment vector and the conformational preferences of the methoxy group. While no head-to-head experimental comparison between these two positional isomers has been published, class-level SAR studies on 2,7-disubstituted triazolo[1,5-a]pyrimidines demonstrate that the substitution pattern on the 7-aryl ring directly modulates antiproliferative activity across multiple cell lines [1]. For procurement, the meta isomer offers a distinct electrostatic surface topology that is unavailable from the para isomer, enabling orthogonal exploration of binding-site complementarity.

Computational Chemistry Structure-Activity Relationships Medicinal Chemistry Design

2-Furyl vs. 2-Phenyl Substituent Differentiation in the Triazolopyrimidine Scaffold

The target compound incorporates a 2-furyl substituent at position 2 of the triazolopyrimidine core. In contrast, the commercially available analog 2-(2-methoxyphenyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine features a 2-methoxyphenyl group at the same position. The furan ring is a π-electron-rich, five-membered heteroaromatic with distinct hydrogen-bond-acceptor properties, whereas the 2-methoxyphenyl is a six-membered carbocyclic aryl with both hydrogen-bond-acceptor (OCH₃) and steric bulk contributions. Published SAR on related triazolopyrimidine scaffolds indicates that 2-furyl substitution confers preferential affinity for the adenosine A₂A receptor subtype, with Ki values in the low nanomolar range observed for furyl-containing congeners [1]. The 2-methoxyphenyl variant has no corresponding adenosine receptor activity reported, suggesting divergent target-engagement profiles.

Medicinal Chemistry Heterocyclic SAR Adenosine Receptor Antagonism

Molecular Weight and Lipophilicity Differentiation from Dihalogenated Triazolopyrimidine Analogs

The target compound has a molecular weight of 292.29 g·mol⁻¹ and a calculated logP of approximately 3.0–3.5 (estimated from structural analogs in the same series). This places it in a favorable physicochemical range for CNS penetration and oral bioavailability according to Lipinski and CNS MPO criteria. In contrast, many potent triazolopyrimidine analogs reported in the literature, such as the 7-(5-bromo-2-furyl) derivatives (MW ≥ 373 g·mol⁻¹) or 7-trifluoromethyl-substituted variants, carry additional halogen atoms that increase molecular weight, lipophilicity, and potential off-target binding . While no direct experimental comparison of solubility or permeability exists, the absence of halogen substituents in the target compound makes it a physicochemically cleaner probe for target-engagement studies where minimal non-specific binding is desired.

Physicochemical Profiling Drug-likeness Lead Optimization

Research and Industrial Application Scenarios for 2-(2-Furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine Based on Differential Evidence


Adenosine A₂A Receptor Antagonist Probe Development

The 2-furyl substituent is a privileged motif for A₂A adenosine receptor antagonism within the triazolopyrimidine chemotype. Researchers developing PET tracers or therapeutic antagonists for Parkinson's disease or immuno-oncology applications should prioritize this compound over 2-phenyl or 2-methoxyphenyl analogs, which lack the furan oxygen H-bond-acceptor critical for A₂A binding-site complementarity [1]. The compound can serve as a scaffold-hopping starting point for structure-based optimization programs.

Positional-Isomer SAR Matrix Screening in Oncology

For systematic exploration of 7-aryl substitution effects on antiproliferative activity, this compound's 3-methoxyphenyl (meta-OCH₃) substitution pattern fills a specific cell in the positional isomer matrix that is distinct from the 4-methoxyphenyl (para-OCH₃) analog. Purchasing both the meta and para isomers enables a paired comparison that resolves the contribution of methoxy orientation to cellular potency against Bel-7402, HT-1080, and other cancer cell lines [2].

Physicochemical Benchmarking of Non-Halogenated Triazolopyrimidine Probes

With a molecular weight of 292.29 g·mol⁻¹, zero halogen atoms, and a calculated logP in the drug-like range, this compound serves as an ideal physicochemical benchmark for assessing the impact of introducing halogens (Cl, Br, CF₃) or solubilizing groups onto the triazolopyrimidine core. CROs and medicinal chemistry groups can use this compound as a reference standard when measuring solubility, permeability, and microsomal stability across a series of analogs .

Virtual Screening Library Enumeration and Docking Studies

The well-defined SMILES string (COc1cccc(-c2ccnc3nc(-c4ccco4)nn23)c1) and moderate molecular complexity make this compound a suitable entry for computational chemistry workflows. Its 2-furyl and 3-methoxyphenyl groups provide distinct pharmacophoric features for 3D similarity searching, pharmacophore modeling, and molecular docking against purinergic or kinase targets, where the meta-methoxy orientation may offer unique poses not achievable with the para isomer [1].

Quote Request

Request a Quote for 2-(2-furyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.